

Sulfo-Cyanine7 Carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

Cat. No.: *B611068*

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental use of **Sulfo-Cyanine7 carboxylic acid**, a near-infrared fluorescent dye.

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in biomedical research and imaging. Its exceptional photophysical properties, including high hydrophilicity, a large molar extinction coefficient, and a favorable quantum yield, make it particularly well-suited for a range of applications, most notably in vivo imaging. This technical guide provides a comprehensive overview of **Sulfo-Cyanine7 carboxylic acid**, including its physicochemical properties, a detailed experimental protocol for bioconjugation, and a comparison with other common cyanine dyes.

Core Properties of Sulfo-Cyanine7 Carboxylic Acid

The fundamental characteristics of **Sulfo-Cyanine7 carboxylic acid** are summarized in the table below. These properties are critical for designing and troubleshooting experiments involving this fluorophore.

Property	Value	Reference
CAS Number	2104632-29-1 (inner salt); 2104632-30-4 (sodium salt)	[1]
Molecular Weight	746.97 g/mol	[2]
Appearance	Dark green powder	
Solubility	Soluble in water, DMF, and DMSO. Practically insoluble in non-polar organic solvents.	[1]
Storage	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	[1][3]

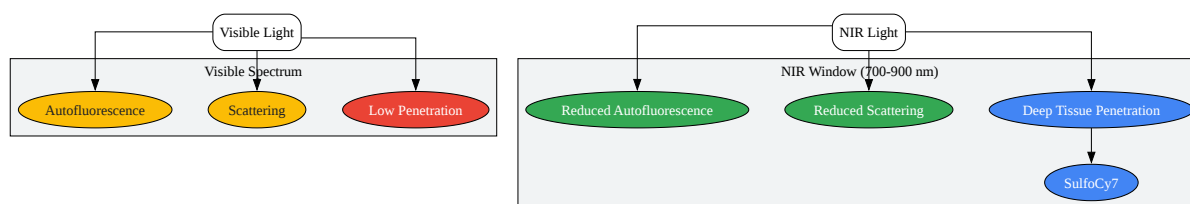
Spectral Characteristics

The utility of a fluorescent dye is largely determined by its excitation and emission spectra. Sulfo-Cyanine7 fluoresces in the near-infrared range, a key advantage for biological imaging applications.

Spectral Property	Value	Reference
Excitation Maximum (λ_{abs})	~750 nm	[2]
Emission Maximum (λ_{em})	~773 nm	[2]
Molar Extinction Coefficient (ϵ)	240,600 L·mol ⁻¹ ·cm ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	0.24	
Stokes Shift	~23 nm	[2]

The Near-Infrared (NIR) Advantage for In Vivo Imaging

The emission wavelength of Sulfo-Cyanine7 falls within the "NIR window" of biological tissues (approximately 700-900 nm). This spectral range offers significant advantages for in vivo imaging, as it minimizes interference from endogenous fluorophores and reduces light scattering, allowing for deeper tissue penetration and improved signal-to-noise ratios.[2][5]



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Conceptual diagram of the NIR window for in vivo imaging.

Experimental Protocol: Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid

The carboxylic acid functional group of Sulfo-Cyanine7 allows for its covalent attachment to primary amines on target molecules, such as proteins, antibodies, or peptides, through the formation of an amide bond. This process typically requires the activation of the carboxylic acid. The following protocol is a representative example of how to conjugate **Sulfo-Cyanine7 carboxylic acid** to an amine-containing molecule using HATU as a coupling agent.[6]

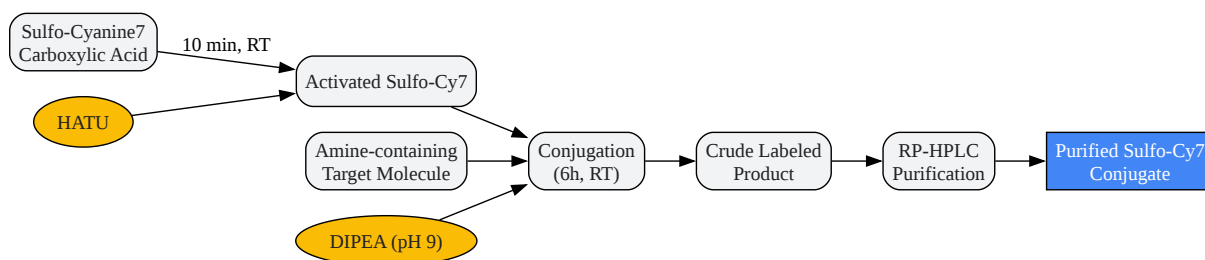
Materials:

- **Sulfo-Cyanine7 carboxylic acid**
- Amine-containing molecule (e.g., protein, peptide)

- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium-hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

- Pre-activation of **Sulfo-Cyanine7 Carboxylic Acid**:
 - Dissolve **Sulfo-Cyanine7 carboxylic acid** in anhydrous DMF.
 - Add 1.5 equivalents of HATU.
 - Incubate the mixture for 10 minutes at room temperature to allow for the activation of the carboxylic acid.
- Conjugation Reaction:
 - Dissolve the amine-containing target molecule in anhydrous DMF.
 - Adjust the pH of the target molecule solution to approximately 9 with DIPEA.
 - Add the pre-activated **Sulfo-Cyanine7 carboxylic acid** solution to the target molecule solution.
 - Allow the reaction to proceed for 6 hours at room temperature.
- Purification:
 - Evaporate the DMF from the reaction mixture in vacuo.
 - Redissolve the crude conjugate in a suitable solvent, such as a mixture of acetonitrile and water.
 - Purify the labeled conjugate using preparative RP-HPLC.



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Workflow for the bioconjugation of **Sulfo-Cyanine7 carboxylic acid**.

Comparative Data of Common NIR Dyes

While Sulfo-Cyanine7 is a robust NIR dye, the selection of a fluorophore should be based on the specific experimental requirements. The table below provides a comparison of Sulfo-Cyanine7 with other commonly used NIR dyes.

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (L·mol ⁻¹ ·cm ⁻¹)	Key Features
Sulfo-Cyanine7	~750	~773	240,600	High water solubility, high quantum yield. [2] [4]
Sulfo-Cyanine5	~646	~662	250,000	Shorter wavelength NIR dye, often used as a pair with Cy7 for multiplexing.
IRDye 800CW	~774	~789	240,000	Spectrally similar to Sulfo-Cy7, widely used in commercial imaging systems.
Sulfo-Cyanine7.5	~778	~797	222,000	Longer wavelength emission, potentially better tissue penetration. [7]

Safety and Handling

Sulfo-Cyanine7 carboxylic acid is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety practices should be employed, including the use of personal protective equipment such as gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

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